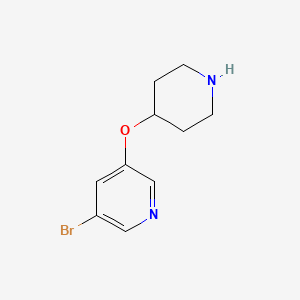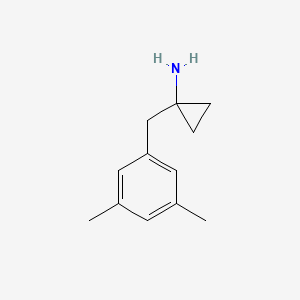
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol This compound features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and yield. These methods ensure the efficient production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine: This compound has a similar structure but with methyl groups at different positions, affecting its chemical and biological properties.
3-(3,5-Dimethylbenzyl)-1-Methyl-3,4,5,6-Tetrahydropyrimidinium Trichlorido (η6–p-cymene)Ruthenate (II): This compound features a different core structure and metal coordination, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)8-12(13)3-4-12/h5-7H,3-4,8,13H2,1-2H3 |
InChI Key |
QKMMBADTDRZXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)


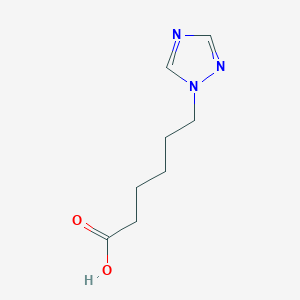
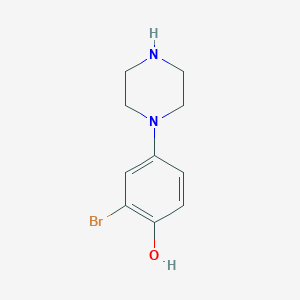



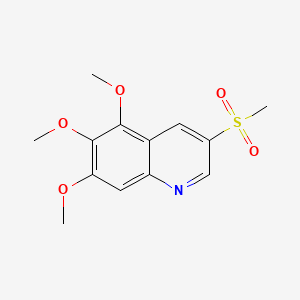


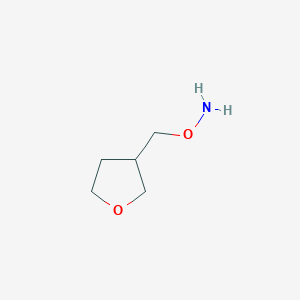
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
